ANKAFLAVIN

Description

Significance of Monascus-Derived Azaphilone Compounds in Natural Product Chemistry

Monascus-derived azaphilone compounds are a significant group within natural product chemistry. They are characterized by a common azaphilone skeleton, which is a polyketide-derived structure containing a pyranoquinone bicyclic core and a chiral quaternary center. nih.govresearchgate.netnih.govmdpi.com These pigments are traditionally classified by color as yellow, orange, and red, based on their absorbance maxima. nih.gov The structural diversity within MonAzPs arises from variations in side chains and reactions with other molecules, such as amino acids. nih.gov This structural complexity contributes to their wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netchemicalbook.commdpi.com The biosynthesis of these compounds involves the polyketide biosynthetic pathway. frontiersin.orgnih.govchemicalbook.com

Overview of Ankaflavin (B600211) as a Bioactive Secondary Metabolite

This compound is one of the two major yellow pigments produced by Monascus species, the other being monascin (B191897). nih.govresearchgate.netresearchgate.net It is a hydrophobic secondary metabolite isolated from Monascus-fermented products like red-mold rice. researchgate.netchemicalbook.com this compound is recognized as a bioactive compound with various reported effects in academic studies. These include antioxidant, anti-inflammatory, and anticancer activities. chemicalbook.comchemicalbook.com Research indicates that this compound can influence cellular processes and has been investigated for its potential in addressing metabolic disorders and inflammatory conditions in research settings. nih.govchemicalbook.com

Historical Context of this compound Isolation and Early Research

The identification and characterization of Monascus pigments, including this compound, have been subjects of research for decades. This compound, along with monascin, was identified among the six initial MonAzPs constituents between 1930 and 1980. nih.gov Early research focused on isolating and determining the chemical structures of these pigments. The isolation and structure of this compound were reported in Phytochemistry in 1973. npatlas.org This foundational work paved the way for subsequent investigations into its biological properties.

Current Academic Landscape and Research Trajectories for this compound Studies

The current academic landscape for this compound research is focused on further elucidating its mechanisms of action and exploring its potential in various research areas. Studies investigate its effects on specific cell lines, its role as a PPARγ agonist, and its influence on inflammatory pathways. nih.govchemicalbook.commedchemexpress.comglpbio.com Research also continues into optimizing the production of this compound through fermentation techniques and genetic manipulation of Monascus strains. chemicalbook.comnih.gov Furthermore, investigations into delivery systems to improve this compound's solubility and stability for research purposes are ongoing. researchgate.netrsc.org The structural similarities between this compound and other azaphilones from different fungal genera are also being explored. nih.govmdpi.commdpi.com

Detailed research findings on this compound include studies on its selective cytotoxicity towards certain cancer cell lines, such as Hep G2 liver cancer cells and A549 lung cancer cells, while showing less toxicity to normal cell lines in specific experimental conditions. researchgate.netmdpi.comchemicalbook.comcaymanchem.comnih.gov For instance, an IC50 value of approximately 15 µg/mL has been reported for its cytotoxicity against Hep G2 and A549 cells. researchgate.netchemicalbook.comcaymanchem.comnih.gov Research has also explored its ability to induce apoptosis in cancer cells and its anti-inflammatory effects, such as reducing nitric oxide production in LPS-stimulated macrophages. medchemexpress.comcaymanchem.comacs.orgnih.gov

Here is a summary of some research findings on this compound's effects on cancer cell lines:

| Cell Line | Effect | Reported IC50 (µg/mL) | Reference |

| Hep G2 | Cytotoxicity | ~15 | researchgate.netchemicalbook.comcaymanchem.comnih.gov |

| A549 | Cytotoxicity | ~15 | researchgate.netchemicalbook.comcaymanchem.com |

| HEp-2 | Induces apoptosis | Not specified | nih.gov |

This table summarizes findings from specific studies and highlights the selective cytotoxic effect observed in research on certain cancer cell lines.

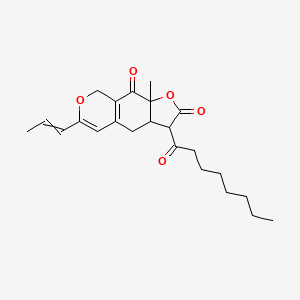

Structure

3D Structure

Properties

IUPAC Name |

9a-methyl-3-octanoyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJNEHGKRUSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Bioprocess Engineering of Ankaflavin

Biosynthetic Pathways of Ankaflavin (B600211) in Monascus Species

Monascus pigments, including this compound, are synthesized via a polyketide pathway. nih.govukwms.ac.id The biosynthesis involves the condensation of acetyl-CoA and malonyl-CoA units. mdpi.commdpi.com

Polyketide Biosynthesis Pathway Elucidation for this compound Formation

The generally accepted pathway for Monascus pigment biosynthesis proposes that orange pigments, such as rubropunctatin (B192291) and monascorubrin (B81130), are formed first through the esterification of a β-ketoacid (derived from the fatty acid synthase pathway) to a chromophore (derived from the polyketide synthase pathway). nih.gov Subsequently, the yellow pigments, including this compound and monascin (B191897), are produced by the reduction of these orange pigments. mdpi.commdpi.comnih.govmdpi.com While early suggestions proposed that yellow pigments might originate from chemical oxidation of orange pigments or have their own separate pathway, structural evidence strongly supports their formation as reduced derivatives of the orange pigments. scispace.comresearchgate.net

Role of Polyketide Synthases (PKS) in this compound Elaboration

Polyketide synthases (PKS) play an essential role in the biosynthesis of Monascus pigments, including this compound. nih.govukwms.ac.id Specifically, a non-reducing polyketide synthase (nrPKS), such as MpPKS5 in M. purpureus or MrpigA in M. ruber, catalyzes the initial steps of azaphilone pigment biosynthesis. chemicalbook.comfrontiersin.orguniprot.org This involves the successive condensation of malonyl-CoA units with an acetyl-CoA starter unit to form a hexaketide precursor. uniprot.org This precursor then undergoes cyclization to form the aromatic ring structure, a key intermediate in the pathway. uniprot.org The PKS is a multi-enzyme complex that orchestrates these reactions. scispace.com

Precursors and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of Monascus pigments starts with acetyl-CoA and malonyl-CoA units as precursors. mdpi.commdpi.com These are catalyzed by PKS and fatty acid synthase (FAS) to synthesize polyketide chromophores and β-keto acids, respectively. mdpi.comfrontiersin.org The esterification of these products forms the orange pigments, rubropunctatin and monascorubrin. mdpi.comnih.govfrontiersin.org These orange pigments are considered intermediates that are subsequently reduced to form the yellow pigments, monascin and this compound. mdpi.commdpi.comnih.govmdpi.com Studies have shown that the deletion of certain genes involved in the pathway can lead to the accumulation of intermediate metabolites. nih.gov

Genetic Clusters and Key Genes Associated with this compound Production

The genes responsible for Monascus pigment biosynthesis are typically organized in genetic clusters. chemicalbook.combiorxiv.org In M. ruber, a gene cluster containing 16 genes (mrpigA-mrpigP) has been identified as being involved in the biosynthesis of these pigments. mdpi.com Key genes within these clusters play specific roles in this compound production. For instance, the mrpigA gene (homologous to MpPKS5) encodes the polyketide synthase responsible for synthesizing the initial polyketide chain. frontiersin.orguniprot.orgplos.org The mrpigE gene is indicated to be involved in the conversion of different Monascus pigments, and studies suggest it plays a role in the conversion of orange pigments (rubropunctatin, monascorubrin) into yellow pigments (monascin, this compound). chemicalbook.commdpi.comfrontiersin.orgbiorxiv.org Deletion of mrpigE can result in very low production of red pigments while retaining the four types of yellow pigments, highlighting its role in the pigment modification pathway. chemicalbook.com Another gene, mrpigH, encoding a reductase, has also been implicated in yielding the yellow pigments monascin and this compound. mdpi.commdpi.com

Factors Influencing this compound Production in Fermentation Systems

The production of this compound in Monascus fermentation is influenced by various factors, including the composition of the substrate and environmental conditions. chemicalbook.comaip.orgfrontiersin.org

Substrate Compositional Effects on this compound Yield

The choice of substrate significantly impacts this compound yield. Monascus species require carbon and nitrogen sources, as well as vitamins and minerals, for growth and pigment production. aip.org Different carbon sources can affect pigment production. ukwms.ac.idijcrbp.com For example, studies have investigated the use of various cereal substrates like rice, corn, wheat, and sorghum for Monascus fermentation. ukwms.ac.idresearchgate.netresearchgate.net Rice is a common substrate for solid-state fermentation to produce red yeast rice, which contains Monascus pigments. ukwms.ac.idaip.org Jackfruit seed flour has also shown potential as a substrate due to its high carbohydrate and protein content, with inoculum concentration influencing yellow pigment production. aip.org

Detailed research findings highlight the impact of specific substrates and their components:

| Substrate Type | Key Findings on this compound/Yellow Pigment Production | Source |

| Cereal Substrates | Different cereal substrates affect pigment production and composition. ukwms.ac.id | ukwms.ac.id |

| Jackfruit Seed Flour | Optimum inoculum concentration (15%) on jackfruit seed flour resulted in specific absorbance units for yellow pigments. | aip.org |

| Rice Bran | Mannitol (B672) supplementation in rice bran medium significantly increased orange pigment production, which are precursors to yellow pigments. frontiersin.org | frontiersin.org |

| Sorghum | Sorghum grain substrate was found to be effective for ethanol-soluble yellow pigment production. researchgate.net | researchgate.net |

| Synthetic Medium | Synthetic medium with optimized carbon and nitrogen sources yielded maximum pigment production. ijcrbp.com | ijcrbp.com |

| Potato Dextrose Broth | Suitable medium for pigment secretion, with supplementation of mannitol increasing orange pigment production. ekb.eg | ekb.eg |

The availability of nutrients and the ratio of carbon to nitrogen in the medium are critical for optimal pigment yield. frontiersin.orgijcrbp.com Supplementation with metal ions and free amino acids has also been shown to increase the production of yellow pigments, including this compound. chemicalbook.com Additionally, the physical form of the substrate (solid-state vs. submerged fermentation) can influence pigment production and the ratio of intracellular to extracellular pigments. frontiersin.orgresearchgate.net

Environmental Parameters (e.g., pH, Temperature, Aeration) Affecting this compound Biosynthesis

Environmental factors significantly influence the production of this compound by Monascus species. Parameters such as pH, temperature, aeration, and moisture content play crucial roles in fungal growth and secondary metabolite production. academicjournals.orgresearchgate.netfrontiersin.org

Studies have shown that the optimal pH for Monascus growth and pigment production can vary depending on the species and the specific pigment being produced. academicjournals.org Generally, Monascus pigments exhibit stability at neutral and basic pH levels, while acidic conditions can lead to degradation. researchgate.netfrontiersin.org The ratio of intracellular and extracellular pigments is also pH-dependent; for instance, cultivation at pH 8.5 can reduce intracellular pigments. frontiersin.org

Temperature is another critical factor. The optimal temperature range for Monascus growth and pigment production is typically between 24°C and 30°C. academicjournals.orgresearchgate.net However, some studies indicate that higher temperatures, exceeding 45°C, might favor the production of yellow pigments by certain Monascus species. academicjournals.org Temperature affects membrane fluidity, impacting nutrient uptake and product excretion. academicjournals.org

Aeration and agitation are also important, particularly in submerged fermentation, as they influence oxygen availability and nutrient distribution, which are vital for fungal metabolism and pigment synthesis. academicjournals.orgresearchgate.netfrontiersin.org

Influence of Supplementation with Metal Ions and Free Amino Acids on this compound Production

Supplementation of fermentation media with metal ions and free amino acids can influence the production of this compound and other yellow pigments. chemicalbook.com Studies have indicated that the addition of metal ions and free amino acids can lead to increased production of yellow pigments. chemicalbook.comscribd.com While the exact mechanisms are still being elucidated, these supplements can act as nitrogen sources, amino group donors, or bioactive molecules that impact the complex biosynthetic pathways. nih.gov For example, inorganic nitrogen sources, particularly ammonium (B1175870) chloride and ammonium nitrate, have been shown to promote the biosynthesis of Monascus pigments. rsc.org

Light Exposure Modulations and Their Impact on this compound Biosynthesis (e.g., Blue Light Intensity)

Light, particularly blue light, has a notable impact on the biosynthesis of this compound and monascin in Monascus. researchgate.netcncb.ac.cnscite.ainih.gov Blue light can act as a signal that regulates gene expression related to secondary metabolism in fungi. researchgate.netcncb.ac.cn

Research with Monascus purpureus strain M9 demonstrated that blue light at low intensities and short exposure times can enhance the production of monascin and this compound. researchgate.netscite.ainih.gov For instance, exposure to blue light at 100 lux for 15 or 30 minutes per day, or 200 lux for 15 minutes per day, resulted in increased this compound production compared to growth in the dark. researchgate.netnih.gov

| Light Intensity (lux) | Exposure Time (min/day) | This compound Production Increase (%) (vs. Dark) | Source |

| 100 | 15 | 14.4 | researchgate.netnih.gov |

| 100 | 30 | 22.0 | researchgate.netnih.gov |

| 200 | 15 | 13.0 | researchgate.netnih.gov |

Conversely, higher blue light intensities (300 and 450 lux) and longer exposure times can lead to a decrease in this compound and monascin production. researchgate.netscite.ainih.gov This suggests a complex relationship between light parameters and pigment biosynthesis.

Biotechnological Strategies for Enhanced this compound Biosynthesis

Biotechnological strategies, including genetic engineering, advanced fermentation techniques, and transcriptome analysis, are being employed to enhance this compound production and gain a deeper understanding of its biosynthesis. nih.gov

Genetic Engineering Approaches for Manipulating this compound Pathway Genes

Genetic engineering offers a powerful tool to manipulate the this compound biosynthetic pathway. chemicalbook.comnih.govfrontiersin.org The biosynthesis of Monascus pigments, including this compound, is controlled by a polyketide synthase (PKS) gene cluster. frontiersin.orgnih.gov This cluster contains genes encoding various enzymes and transcription factors involved in the pathway. frontiersin.orgnih.gov

Key genes have been identified that play roles in pigment biosynthesis. For example, MpPKS5 in M. purpureus and MpigA in M. ruber encode PKS enzymes and are involved in the synthesis of the aromatic ring intermediate. chemicalbook.comfrontiersin.org Disruption of these genes can result in very low pigment production. chemicalbook.com The gene mppE has been associated with the biosynthesis of yellow pigments; its overexpression can promote yellow pigment production, while its inactivation can enhance the production of orange and red pigments. chemicalbook.comcncb.ac.cn Manipulating the expression of such genes through genetic engineering can potentially redirect metabolic flux towards this compound synthesis. chemicalbook.commdpi.com

Advanced Fermentation Techniques for Optimized this compound Accumulation

Advanced fermentation techniques are crucial for optimizing the accumulation of this compound. Traditionally, Monascus pigments are produced by solid-state fermentation, but submerged culture has also been introduced and utilized. frontiersin.org

Optimizing fermentation parameters such as nutrient sources (carbon and nitrogen), temperature, pH, agitation, and aeration is essential for maximizing pigment production. researchgate.netfrontiersin.orgnih.gov Response surface methodology (RSM) is a statistical approach used to optimize these multiple variables in fermentation processes. nih.govnih.gov

Transcriptome Analysis for Elucidating Molecular Mechanisms of this compound Biosynthesis Regulation

Transcriptome analysis, particularly using RNA sequencing (RNA-seq), is a valuable tool for understanding the molecular mechanisms regulating this compound biosynthesis in Monascus. chemicalbook.comrsc.orgcolab.wsresearchgate.netfrontiersin.org By analyzing gene expression profiles under different conditions, researchers can identify genes and pathways involved in pigment production and its regulation. rsc.orgcolab.ws

Comparative transcriptomic studies have been used to investigate the effects of various factors, such as nitrogen sources and carbon metabolism, on the biosynthesis of Monascus pigments, including this compound. rsc.orgcolab.wsresearchgate.net These analyses can reveal differentially expressed genes (DEGs) that are correlated with changes in pigment production. rsc.orgcolab.wsresearchgate.net For example, transcriptome analysis has shown that the expression of pigment biosynthetic genes can be upregulated under specific conditions that favor yellow pigment production. mdpi.comcncb.ac.cnresearchgate.net Studies have also utilized transcriptome analysis to explore the complex relationship between the biosynthesis of pigments and other secondary metabolites like citrinin (B600267). colab.wsresearchgate.netfrontiersin.org

Transcriptomic data can provide insights into the regulatory networks controlling the expression of pigment gene clusters and help identify targets for genetic manipulation to enhance this compound production. mdpi.comcolab.wsresearchgate.net

Molecular and Cellular Mechanisms of Ankaflavin Action

Transcription Factor Modulation by Ankaflavin (B600211)

This compound has been shown to positively regulate several transcription factors crucial for preventing metabolic syndrome and other related conditions. researchgate.netresearchgate.netnih.gov This modulation is a key aspect of its mechanism of action.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Downstream Signaling Pathway Activation

This compound acts as a PPARγ agonist. chemicalbook.comnih.govmedchemexpress.comnih.govglpbio.com PPARγ is a nuclear receptor that plays a significant role in adipogenesis, glucose metabolism, and insulin (B600854) sensitivity. ntu.edu.sg Activation of PPARγ by this compound can lead to enhanced insulin sensitivity and improved glucose uptake. nih.gov This agonistic activity is associated with downstream signaling pathway activation that influences metabolic processes. researchgate.netresearchgate.netnih.govntu.edu.sg Studies have indicated that this compound's protective effects against conditions like diabetes may be mediated, in part, by its PPARγ agonist activity, leading to enhanced insulin sensitivity through mechanisms such as hepatic GLUT2 translocation, PTP1B suppression, and increased glucose uptake. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Upregulation and Transcriptional Activation of Antioxidant Response Element-Driven Genes (e.g., Heme Oxygenase-1, Glutamate-Cysteine Ligase)

This compound upregulates Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). researchgate.netchemicalbook.comresearchgate.netnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification genes by binding to the Antioxidant Response Element (ARE) in their promoter regions. mdpi.comresearchgate.net Upregulation of Nrf2 by this compound leads to the transcriptional activation of ARE-driven genes, including Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL). researchgate.netnih.govntu.edu.sguni.lubioscientifica.com This activation enhances the cellular antioxidant defense system, protecting cells from oxidative damage. chemicalbook.comnih.govmdpi.com Research has demonstrated that this compound's antioxidant effects are exerted via Nrf2 activation. researchgate.netnih.govcolab.ws

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and Lipid Metabolism Regulatory Pathways

This compound also acts as a PPARα agonist. researchgate.netresearchgate.netnih.govacs.orgnih.gov PPARα is a nuclear receptor primarily involved in regulating lipid metabolism, including fatty acid oxidation. ntu.edu.sg Activation of PPARα by this compound increases lipid metabolism, contributing to its beneficial effects on conditions associated with dyslipidemia. researchgate.netresearchgate.netnih.gov Studies have shown that this compound can prevent fatty acid accumulation by promoting fatty acid beta-oxidation, mediated by activating PPARα. acs.orgnih.gov This agonism influences lipid metabolism regulatory pathways. researchgate.netacs.orgnih.govresearchgate.net

Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor Gamma Co-activator 1-alpha (PGC-1α) Expression Modulation

This compound has been shown to modulate the expression of Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor Gamma Co-activator 1-alpha (PGC-1α). acs.orgnih.gov FXR is a nuclear receptor involved in bile acid metabolism and lipid homeostasis. PGC-1α is a transcriptional co-activator that plays a crucial role in energy metabolism, including mitochondrial biogenesis and fatty acid oxidation. bioscientifica.combioscientifica.com Upregulation of FXR and PGC-1α expression by this compound contributes to its effects on inducing fatty acid oxidation and potentially influencing metabolic disorders. acs.orgnih.gov

Kinase and Signaling Cascade Interactions Initiated by this compound

Beyond transcription factors, this compound interacts with key kinases and signaling cascades, further contributing to its cellular effects.

AMP-Activated Protein Kinase (AMPK) Activation and Phosphorylation Events

This compound acts as a natural activator of AMP-Activated Protein Kinase (AMPK). acs.orgnih.govresearchgate.netebi.ac.uk AMPK is a critical energy sensor that regulates glucose and lipid metabolism. nih.govresearchgate.net Activation of AMPK by this compound promotes AMPK phosphorylation. nih.govresearchgate.net This phosphorylation event is crucial for initiating downstream metabolic effects, including the inhibition of fatty acid synthesis and the activation of fatty acid oxidation. nih.govresearchgate.net Research indicates that this compound's ability to upregulate AMPK activity contributes to its effects on attenuating conditions like nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition and Downstream Inflammatory Mediators

This compound has demonstrated inhibitory effects on the NF-κB signaling pathway, a crucial regulator of inflammatory responses. Studies have shown that this compound can block TNFα-dependent endothelial cell adhesion and NF-κB activation. chemicalbook.com This inhibition of NF-κB activation is considered a potential strategy for anti-fibrotic treatment. acs.org

Furthermore, this compound has been shown to reduce the expression of NF-κB and its downstream inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov, researchgate.net In activated hepatic stellate cells (HSCs), this compound significantly decreased NF-κB expression while simultaneously increasing levels of its inhibitor, IκB. acs.org This suggests a mechanism where this compound helps maintain IκB levels, thereby preventing NF-κB translocation and activation.

This compound's ability to reduce inflammatory factors like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is linked to the reduction of NF-κB and its downstream targets. nih.gov, researchgate.net This modulation of inflammatory mediators contributes to its potential anti-inflammatory effects. chemicalbook.com, nih.gov

Mitogen-Activated Protein Kinase (MAPK) Family (ERK, JNK, p38) Modulation in Specific Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays vital roles in various cellular processes, including inflammation and cell activation. This compound has been shown to modulate the phosphorylation of these kinases.

In mast cells activated by PMA/ionomycin, this compound inhibited degranulation and TNF-α secretion by suppressing the phosphorylation of ERK, JNK, and p38. acs.org, nih.gov, researchgate.net This suggests that this compound interferes with the activation signals transmitted through these MAPK pathways in mast cells, potentially ameliorating type I allergic reactions. acs.org, nih.gov

In the context of alcoholic liver disease, this compound inhibited the phosphorylation of ERK1/2 and p38 MAPK, which in turn reduced the production of NF-κB and prevented inflammation. nih.gov

However, studies in Hep G2 cells treated with this compound showed that while ERK phosphorylation significantly increased after treatment for 2-12 hours, this compound did not affect the phosphorylation of p-JNK and p-p38 after up to 24 hours of exposure. researchgate.net This indicates that the effects of this compound on specific MAPK members can vary depending on the cell type and experimental conditions.

Protein Kinase C (PKC) Inhibition in Cellular Activation

Protein Kinase C (PKC) is another key enzyme involved in cellular signaling, particularly in processes like cell activation and degranulation in mast cells. This compound has been observed to inhibit PKC activity.

While PKC is involved in various signaling cascades, including those activated by phospholipase C leading to the production of diacylglycerol (DAG) which activates PKC, this compound's specific mechanism of PKC inhibition appears to involve the suppression of its phosphorylation in the studied mast cell model. acs.org, nih.gov, youtube.com, jax.org

Akt Signaling Pathway Suppression

The Akt signaling pathway, also known as the PI3K/Akt pathway, is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to suppress this pathway.

In activated hepatic stellate cells (HSCs), this compound significantly inhibited the Akt signaling pathway. acs.org, nih.gov This was evidenced by a decrease in the ratio of phosphorylated Akt to total Akt, as well as significantly decreased levels of phosphorylated Akt after this compound treatment. acs.org

The suppression of the Akt pathway by this compound is linked to its ability to induce apoptosis in these cells. acs.org, nih.gov By inhibiting Akt, this compound contributes to a signaling cascade that promotes cell death, potentially offering a therapeutic avenue in conditions characterized by excessive HSC proliferation, such as liver fibrosis. acs.org, nih.gov this compound has been shown to inhibit Akt expression and phosphorylation, leading to increased IκB, p53, and p21 expression, which induces apoptosis in HSC-T6 cells. acs.org, acs.org

Gene and Protein Expression Regulation by this compound

Beyond its effects on signaling pathways, this compound also modulates the expression levels of specific genes and proteins involved in various cellular functions, including pancreatic function and adipocyte differentiation.

Pancreatic and Duodenal Homeobox-1 (PDX-1) and Maf-A Upregulation

This compound has been observed to upregulate the expression of Pancreatic and Duodenal Homeobox-1 (PDX-1) and Maf-A, two key transcription factors involved in pancreatic β-cell development and insulin production. chemicalbook.com, nih.gov, nih.gov, researchgate.net

Studies in methylglyoxal (B44143) (MG)-induced diabetic rats showed that this compound treatment led to an upregulation of PDX-1 and Maf-A expression, accompanied by increased insulin production. chemicalbook.com, nih.gov This effect is suggested to be mediated, at least in part, through this compound acting as a PPARγ agonist. chemicalbook.com, nih.gov, nih.gov, researchgate.net PPARγ is known to be required for Maf-A and PDX-1 transcription. researchgate.net

The upregulation of PDX-1 and Maf-A by this compound highlights a potential mechanism by which it may improve pancreatic function and glucose homeostasis in diabetic conditions. chemicalbook.com, nih.gov, nih.gov, jst.go.jp, researchgate.net, hpcr.jp

CCAAT/Enhancer-Binding Protein Beta (C/EBPβ) and Alpha (C/EBPα) Expression Inhibition in Cellular Differentiation

This compound has been shown to inhibit the expression of CCAAT/Enhancer-Binding Protein Beta (C/EBPβ) and Alpha (C/EBPα), transcription factors that play crucial roles in cellular differentiation, particularly adipogenesis. researchgate.net, nih.gov, frontiersin.org

In studies investigating the anti-obesity effects of this compound, it was found to significantly inhibit the differentiation and lipogenesis of preadipocytes. researchgate.net, nih.gov This effect was attributed to the downregulation of C/EBPβ expression and its downstream targets, including PPARγ and C/EBPα. researchgate.net, nih.gov, researchgate.net, frontiersin.org, ntu.edu.tw

Specifically, this compound treatment resulted in a notable percentage of inhibition in the expression of C/EBPβ and C/EBPα. researchgate.net, nih.gov

| Compound | C/EBPβ Expression Inhibition (%) | C/EBPα Expression Inhibition (%) |

| This compound | 48.3 | 33.2 |

| Monascin (B191897) | 36.4 | 25.2 |

Data derived from studies on the effects of Monascus-fermented yellow pigments on inhibiting differentiation in a preadipocyte model. researchgate.net, nih.gov

The inhibition of C/EBPβ and C/EBPα expression by this compound suggests a mechanism by which it interferes with the transcriptional program that drives adipocyte differentiation and lipid accumulation. researchgate.net, nih.gov, frontiersin.org This action contributes to its observed anti-obesity effects. researchgate.net, nih.gov, frontiersin.org

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC) Suppression

This compound has been shown to suppress the expression of key proteins involved in lipid metabolism, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC). researchgate.netjmb.or.krgavinpublishers.comjmb.or.kr SREBP-1c is a transcription factor that regulates the synthesis of fatty acids and triglycerides. jmb.or.krjmb.or.kr FAS and ACC are enzymes directly involved in the synthesis of fatty acids. jmb.or.krjmb.or.kr By downregulating these factors, this compound can inhibit lipogenesis, the process of converting carbohydrates into fatty acids and triglycerides. researchgate.netjmb.or.krjmb.or.kr Studies in high-fat diet-fed mice demonstrated that this compound treatment suppressed the expression of SREBP-1c, FAS, and ACC. researchgate.net Similarly, in 3T3-L1 adipocytes, this compound was found to suppress the expression of SREBP1c, FAS, and ACC proteins. jmb.or.kr This suppression contributes to the reduction of lipid accumulation. jmb.or.krjmb.or.kr

Niemann-Pick C1 Like 1 (NPC1L1) Protein Expression Suppression

This compound has been identified as an agent that can suppress the expression of Niemann-Pick C1 Like 1 (NPC1L1) protein. acs.orgnih.govnih.govresearchgate.net NPC1L1 is a transmembrane protein primarily located in the small intestine, where it plays a crucial role in the absorption of dietary cholesterol. nih.gov By suppressing NPC1L1 expression, this compound can reduce the absorption of lipids from the small intestine. acs.orgnih.govnih.govresearchgate.net Research indicates that this compound, along with monascin, suppressed NPC1L1 protein expression associated with small intestine tissue lipid absorption. acs.orgnih.govnih.govresearchgate.net One study reported a 26.1% suppression of NPC1L1 protein expression by this compound. acs.orgnih.govresearchgate.net This mechanism contributes to the potential antiobesity and lipid-lowering effects of this compound. acs.orgnih.govfrontiersin.org

p53 and p21 Upregulation, and Cyclin D1 and Bcl-2 Family Protein Downregulation in Cell Cycle Regulation

This compound can influence cell cycle regulation by modulating the expression of key proteins, including the upregulation of p53 and p21, and the downregulation of Cyclin D1 and Bcl-2 family proteins. p53 is a tumor suppressor protein that can induce cell cycle arrest or apoptosis in response to cellular stress. p21 is a cyclin-dependent kinase inhibitor that mediates p53-induced cell cycle arrest. physiology.orgmdpi-res.com Cyclin D1 is a protein that promotes cell cycle progression. nih.govnih.gov Bcl-2 family proteins are involved in the regulation of apoptosis, with some members being anti-apoptotic (e.g., Bcl-2) and others pro-apoptotic (e.g., Bax). nih.govnih.gov While the provided search results specifically mention the effects of other natural compounds like resveratrol (B1683913) and genistein (B1671435) on these cell cycle and apoptotic regulators nih.govnih.gov, and the upregulation of p21 in hepatic stellate cells by other treatments nih.gov, direct evidence from the search results detailing this compound's specific impact on p53, p21, Cyclin D1, and Bcl-2 family proteins in the context of cell cycle regulation is limited. However, studies on the anticancer properties of Monascus metabolites, including this compound, suggest mechanisms involving the induction of apoptosis and cell cycle arrest. researchgate.netacs.org For instance, red mold dioscorea extract, containing Monascus metabolites, increased p53 levels and inhibited cyclin B1 expression, leading to cell cycle arrest. researchgate.net this compound has also been shown to induce apoptosis in certain cell lines. acs.org

Interaction with Key Cellular Processes

Modulation of Adipocyte Differentiation

This compound has demonstrated the ability to modulate adipocyte differentiation, the process by which preadipocytes mature into mature adipocytes. acs.orgnih.govresearchgate.netfrontiersin.orgacs.org This modulation primarily involves the inhibition of differentiation. acs.orgnih.govresearchgate.netacs.org Studies using 3T3-L1 preadipocytes, a common model for studying adipogenesis, have shown that this compound strongly inhibits the differentiation of these cells. acs.orgnih.govacs.org This effect is mediated, in part, by inhibiting the expression of key transcription factors involved in adipogenesis, such as CCAAT/enhancer-binding protein β (C/EBPβ), peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα). acs.orgnih.gov For example, this compound inhibited C/EBPβ expression by 48.3%, PPARγ expression by 64.5%, and C/EBPα expression by 33.2% in obese rats. acs.orgnih.gov The inhibition of these factors prevents the full maturation of preadipocytes into lipid-storing adipocytes, thereby contributing to an anti-obesity effect. acs.orgnih.govfrontiersin.orgacs.org

Regulation of Lipogenesis and Stimulation of Lipolysis

This compound influences lipid metabolism by regulating lipogenesis (lipid synthesis) and stimulating lipolysis (lipid breakdown). acs.orgnih.govacs.orgnih.gov As mentioned earlier, this compound inhibits lipogenesis by suppressing the expression of key enzymes like FAS and ACC and the transcription factor SREBP-1c. researchgate.netjmb.or.krjmb.or.kr In addition to inhibiting lipid synthesis, this compound also stimulates the breakdown of stored triglycerides in mature adipocytes. acs.orgnih.govacs.org Research indicates that this compound increases basal lipolysis of mature adipocytes. acs.org Furthermore, this compound has been shown to reduce the activity of heparin-releasable lipoprotein lipase (B570770) (HR-LPL), an enzyme involved in the uptake of triglycerides into adipocytes. acs.orgnih.govacs.org One study reported a 58.1% reduction in HR-LPL activity by this compound. acs.org This dual action of inhibiting lipogenesis and stimulating lipolysis helps to prevent the accumulation of lipids in adipocytes. acs.orgnih.govacs.org

Impact on Apoptotic Pathways and Specific Modes of Cell Death (e.g., in hepatic stellate cells, cancer cells)

This compound has been shown to induce apoptosis, a programmed cell death process, in specific cell types, including activated hepatic stellate cells and certain cancer cells. nih.govresearchgate.netacs.orgbiomedgrid.com Apoptosis induction is considered a potential therapeutic mechanism, particularly in diseases characterized by excessive cell proliferation or accumulation. In the context of liver fibrosis, the activation and proliferation of hepatic stellate cells play a central role. nih.govbiomedgrid.com Inducing apoptosis in these activated cells can help to resolve liver fibrosis. nih.govbiomedgrid.com this compound and monascin have been shown to induce apoptosis in activated hepatic stellate cells through the suppression of signaling pathways such as Akt/NF-κB/p38. nih.govbiomedgrid.com

This compound also exhibits pro-apoptotic effects in cancer cells. researchgate.netacs.org Studies have explored the ability of this compound to induce cell death in various cancer cell lines, such as human laryngeal carcinoma cells. acs.org Mechanisms of apoptosis induction by this compound in cancer cells can involve the activation of caspases, which are key executioners of the apoptotic pathway. acs.org For instance, this compound has been shown to activate caspase-3, caspase-8, and caspase-9 in human laryngeal carcinoma cells. acs.org These findings suggest that this compound's ability to induce apoptosis in specific cell populations contributes to its potential therapeutic applications.

Cell Cycle Arrest Mechanisms (e.g., Sub-G1 phase)

Studies have demonstrated that this compound treatment can lead to the accumulation of cells in the sub-G1 phase of the cell cycle. medchemexpress.comnih.govbbrc.in The sub-G1 phase represents a population of cells with fragmented DNA, a characteristic hallmark of apoptosis. nih.govbbrc.in This suggests that this compound-induced cell cycle arrest at the sub-G1 phase is linked to the induction of programmed cell death in susceptible cells. medchemexpress.comnih.gov

Detailed research findings on the effects of this compound on cell cycle arrest have been reported in various cell lines. For instance, in Hep G2 human hepatocellular carcinoma cells, this compound has been shown to arrest the cell cycle at the sub-G1 phase in a dose- and time-dependent manner. medchemexpress.comnih.gov This effect correlates with the induction of apoptosis in these cells. medchemexpress.comnih.gov

Further investigation into the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis has revealed changes in the expression levels of key cell cycle regulatory proteins. Studies have indicated that this compound treatment can lead to increased levels of p53 and p21, proteins known to play crucial roles in cell cycle arrest and apoptosis. nih.govacs.orgwindows.net Concurrently, a decrease in the levels of cyclin D1, a protein essential for progression through the G1 phase, has been observed. nih.govacs.org These findings suggest that this compound may exert its effects on the cell cycle by modulating the expression of these regulatory proteins, thereby inhibiting cell cycle progression and promoting apoptosis. nih.govacs.orgnumberanalytics.com

While this compound has demonstrated the ability to induce sub-G1 arrest and apoptosis in cancer cells, it is important to note that its analogue, Monascin, has shown differing effects in some studies. nih.gov One study reported that Monascin did not exhibit cytotoxicity or induce cell death in Hep G2 cells at concentrations where this compound was effective. nih.gov However, other research suggests that both this compound and Monascin can induce G1 phase arrest and apoptosis in activated hepatic stellate cells, albeit potentially through similar or overlapping pathways involving the suppression of signaling pathways like Akt/NF-κB/p38. nih.govacs.org

The accumulation of cells in the sub-G1 phase following this compound treatment is a consistent finding across multiple studies, reinforcing the link between this compound exposure and the induction of apoptosis. medchemexpress.comnih.govbbrc.in This targeted effect on cancer cell cycle progression and viability highlights this compound's potential as a compound of interest in the context of cancer research.

Here is a summary of research findings related to this compound and cell cycle arrest:

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Associated Mechanisms | Source |

| Hep G2 (Hepatocellular Carcinoma) | 0-30 µg/mL | 0-48 h | Cell cycle arrest at sub-G1 phase (dose- & time-dependent) | Induction of apoptosis, increased p53 and p21, decreased cyclin D1 | medchemexpress.comnih.govnih.govacs.org |

| Hep G2 (Hepatocellular Carcinoma) | 15 µg/mL | 48 h | Significant sub-G1 peak | Chromosomal condensation and fragmentation, apoptosis suggested | nih.gov |

| HSC-T6 (Activated Hepatic Stellate Cells) | 30 µM | 24 h | G1 phase arrest and increase in sub-G1 phase | Increased p53 and p21, decreased cyclin D1 and Bcl-2, increased caspase 3 activity | nih.govacs.org |

Pharmacological Research and Biological Activities of Ankaflavin Excluding Clinical Human Trial Data

Antioxidant Effects of Ankaflavin (B600211) in Cellular and In Vitro Models

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and the antioxidant system, is implicated in various diseases. mdpi.com Antioxidants function by scavenging free radicals, preventing or inhibiting oxidation, and protecting macromolecules from damage. nih.gov this compound has demonstrated antioxidant potential in various in vitro and cellular models. frontiersin.orgresearchgate.netrsc.org

Role of this compound in Protecting Cells from Oxidative Damage

This compound has been shown to protect cells from oxidative damage. For example, in a study involving methylglyoxal (B44143) (MG)-induced insulin (B600854) resistance in rats, this compound treatment elevated glutathione (B108866) (GSH) levels in the liver and pancreas, which may contribute to lower MG levels and consequently attenuate the formation of advanced glycation end-products (AGEs). chemicalbook.com This suggests an indirect protective effect against oxidative stress by enhancing the endogenous antioxidant system. Another study indicated that Monascus-fermented products rich in this compound showed a protective effect against free radical-induced oxidative damage to bovine serum albumin (BSA) in vitro, and this effect was further improved by the addition of carrageenan. researchgate.netrsc.org this compound has also been reported to protect liver cells by up-regulating anti-oxidant enzymes, suggesting that its protective roles are at least partially achieved by inhibiting oxidative stress. hbpdint.com Furthermore, in a model of alcoholic liver injury in mice, this compound effectively enhanced the activity of antioxidant enzymes and reduced lipid peroxidation. mdpi.comnih.gov These effects were linked to the enhancement of the transcription ability of Nrf2 and HO-1, which are involved in increasing antioxidant content and preventing oxidative stress damage. nih.gov

Anti-Inflammatory Activities in Preclinical Systems

This compound has demonstrated anti-inflammatory and immunomodulatory effects in preclinical systems. nih.govchemicalbook.com Inflammation is a complex process involving the production of various mediators, including pro-inflammatory cytokines. mdpi.com

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

This compound has been shown to modulate the production of key pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.govjfda-online.com In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound was found to suppress the production of TNF-α, IL-1β, and IL-6. nih.gov Similarly, in an LPS-injection mouse model, several Monascus pigments, including this compound, inhibited the levels of NO, TNF-α, IL-1β, and IL-6 in the plasma. nih.gov In the context of alcoholic liver disease in mice, this compound directly reduced TNF-α, IL-6, and IL-1β levels, which contributed to the reduction of NF-κB and its downstream iNOS and COX-2 expressions. mdpi.com this compound also reduced the production of inflammatory factors like TNF-α and IL-1β in methylglyoxal-induced diabetic rats. chemicalbook.com Furthermore, in irradiated RAW 264.7 cells, this compound significantly reduced the radiation-induced overexpression of pro-inflammatory cytokines. jfda-online.comntu.edu.tw

Here is a summary of this compound's effects on pro-inflammatory cytokines in preclinical models:

| Model System | Stimulus | Cytokines Modulated | Effect | Reference |

| Murine macrophage RAW 264.7 cells | LPS | TNF-α, IL-1β, IL-6, NO | Suppressed | nih.gov |

| LPS-injection mouse model | LPS | NO, TNF-α, IL-1β, IL-6 | Inhibited | nih.gov |

| Alcoholic liver injury mouse model | Ethanol (B145695) diet | TNF-α, IL-6, IL-1β, NF-κB | Reduced | mdpi.com |

| Methylglyoxal-induced diabetic rats | Methylglyoxal | TNF-α, IL-1β | Reduced | chemicalbook.com |

| Irradiated RAW 264.7 cells | Cobalt-60 γ-radiation | Pro-inflammatory cytokines | Reduced | jfda-online.comntu.edu.tw |

| RBL-2H3 cells (mast cell model) | PMA/ionomycin | TNF-α | Inhibited | nih.govacs.org |

| Human umbilical vein endothelial cells (HUVECs) | TNF-α | VCAM-1, E-selectin, Endothelin-1 | Decreased | acs.orgnih.gov |

Inhibition of Mast Cell Activation and Degranulation in Allergic Response Models

Mast cells play a critical role in type I allergic reactions, and their activation and degranulation lead to the release of mediators that cause allergic symptoms. nih.govaaaai.orgallergy.org.auemjreviews.com this compound has been investigated for its effects on mast cell activation. In RBL-2H3 cells, a mast cell model, this compound inhibited PMA/ionomycin-induced mast cell degranulation and TNF-α secretion. nih.govacs.org This inhibition was observed at a concentration of 40 μM and occurred through the suppression of the phosphorylation of PKC and the MAPK family members ERK, JNK, and p38. nih.govacs.org These findings suggest that this compound can influence the activation of mast cells and may have potential in ameliorating type I allergy. nih.govacs.org Previous research also indicated that this compound, along with monascin (B191897), ameliorated ovalbumin-induced airway allergic reaction in a type I allergy asthma model. nih.govchemicalbook.comacs.org

Anti-inflammatory Effects on Endothelial Cell Adhesion during Hypertension

Endothelial cell adhesion plays a role in inflammatory processes, including those associated with hypertension and atherosclerosis. acs.orgresearchgate.net Studies have explored the effects of this compound on endothelial cell adhesion molecules. This compound has been shown to inhibit the expression of adhesion factors such as E-selectin and endothelin-1, which can prevent the adhesion of monocytes to endothelial cells. acs.orgnih.gov In human umbilical vein endothelial cells (HUVECs) treated with TNF-α, this compound treatment (at 20 μM) led to decreases in the mRNA and protein expression of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and endothelin-1. acs.orgnih.gov These effects are attributed, in part, to the ability of this compound to inhibit the phosphorylation of extracellular signal-regulated protein kinase (ERK) and the translocation of nuclear factor κB (NF-κB) from the cytoplasm into the nucleus, thereby potentially contributing to antihypertensive activity. acs.orgnih.gov

Antineoplastic and Cytotoxic Mechanisms in Cancer Cell Lines

Research has investigated the effects of this compound on various cancer cell lines, highlighting its selective cytotoxicity and mechanisms of inducing cell death.

Selective Cytotoxicity Profiles of this compound Against Specific Human Cancer Cell Lines (e.g., Hep G2, A549)

This compound has demonstrated selective toxicity towards certain human cancer cell lines. Studies have shown that this compound is toxic to human hepatocellular carcinoma (Hep G2) and human lung carcinoma (A549) cell lines, exhibiting similar half-maximal inhibitory concentration (IC50) values of 15 μg/mL. researchgate.netnih.govfrontiersin.orguni.lu In contrast, at the same concentration, this compound posed no significant toxicity to normal human lung fibroblast cell lines, MRC-5 and WI-38. researchgate.netnih.govfrontiersin.org This indicates a selective cytotoxic effect of this compound on cancer cells compared to normal cells. researchgate.net

Table 1: Selective Cytotoxicity of this compound

| Cell Line | Type | Origin | This compound IC50 (μg/mL) | Toxicity to Normal Cells (at 15 μg/mL) | Reference |

| Hep G2 | Hepatocellular Carcinoma | Human | 15 | Not applicable | researchgate.netnih.govfrontiersin.orguni.lu |

| A549 | Lung Carcinoma | Human | 15 | Not applicable | researchgate.netnih.govfrontiersin.orguni.lu |

| MRC-5 | Lung Fibroblast | Human | Not applicable | No significant toxicity | researchgate.netnih.govfrontiersin.org |

| WI-38 | Lung Fibroblast | Human | Not applicable | No significant toxicity | researchgate.netnih.govfrontiersin.org |

Induction of Apoptosis in Neoplastic Cells by this compound

Apoptosis, or programmed cell death, has been suggested as a potential mechanism by which this compound exerts its effects on neoplastic cells. Research indicates that this compound induces cell death in cancer cells. researchgate.netnih.gov Specifically, studies on Hep G2 cells treated with this compound have suggested apoptosis as a possible mode of cell death. researchgate.netnih.gov Furthermore, in studies involving mouse lung cancer LCC cells, this compound, in combination with Monacolin K, was found to inhibit proliferation and induce apoptosis. frontiersin.org Investigations into the effects of Monascus purpureus, a source of this compound, have also shown the induction of cancer cellular apoptosis, linked to the activation of caspase-9.

Observed Chromatin Condensation and Fragmentation Associated with this compound-Induced Cell Death

Morphological changes characteristic of apoptosis, such as chromatin condensation and fragmentation, have been observed in cancer cells treated with this compound or Monascus purpureus extract containing this compound. When Hep G2 cells were treated with this compound for 48 hours, chromosomal condensation and fragmentation were detected. researchgate.netnih.govuni.lu Flow cytometry analysis of these cells also revealed a significant sub-G1 peak, further supporting the suggestion of apoptosis as the underlying mechanism. researchgate.netnih.govuni.lu Similar morphological changes, including condensation of chromatin and nuclear fragmentations, indicative of cell apoptosis, were noted in cells treated with Monascus purpureus.

Metabolic Regulatory Effects in Preclinical Animal and Cellular Models

Beyond its effects on cancer cells, this compound has also been investigated for its influence on metabolic processes, particularly hepatic lipid metabolism, in preclinical models.

Modulation of Hepatic Lipid Metabolism and Promotion of Fatty Acid Beta-Oxidation

This compound has shown effects on hepatic lipid metabolism, including the promotion of fatty acid beta-oxidation. Research using FL83B hepatocytes and mice models indicated that this compound promotes fatty acid beta-oxidation. This effect is mediated, in part, by the activation of peroxisome proliferator-activated receptor (PPAR)-α and AMP-activated kinase (AMPK). This compound and monascin have been identified as natural activators of AMPK with PPARα agonist activity, contributing to the down-regulation of nonalcoholic steatohepatitis in mice fed a high-fat diet. Activation of PPARα is known to increase the expression of CPT-1, a key enzyme in mitochondrial fatty acid oxidation, thereby facilitating lipid oxidation. Similarly, AMPK activation plays a role in enabling fatty acid oxidation. Preclinical studies have also shown that this compound and monascin significantly reduced elevated levels of total cholesterol (TC), triacylglycerol (TG), free fatty acid (FFA), and low-density lipoprotein cholesterol (LDL-C) in the plasma of mice on a high-fat diet.

Attenuation of Lipid Accumulation in Hepatocytes

This compound has demonstrated the ability to attenuate lipid accumulation in hepatocytes and reduce lipid levels in preclinical models. In studies using hepatocytes (FL83B cells), this compound prevented the accumulation of fatty acids by inhibiting fatty acid uptake and lipogenesis. Furthermore, in mice fed a high-fat diet, this compound was found to down-regulate serum and hepatic triacylglyceride (TG) and total cholesterol (TC) levels. Research in hamsters indicated that this compound and monascin prevented the accumulation of fatty liver and lipid plaque in the heart aorta. In obese rats fed a high-fat diet, this compound, along with monascin, exhibited a significant anti-obesity effect, which was associated with the inhibition of adipocyte differentiation and lipogenesis. Additionally, Monascus-fermented red mold dioscorea, containing this compound and monascin, has been shown to regulate the expression of PPAR-γ and SREBP-1 in HepG2 cells, factors involved in lipid metabolism, in the context of ethanol exposure.

Influence on Insulin Sensitivity and Glucose Uptake Mechanisms

Studies suggest that this compound may play a role in improving insulin sensitivity and glucose uptake. Research in high-fat diet-induced mice indicated that this compound attenuated insulin resistance. researchgate.net Furthermore, experiments with mature 3T3-L1 adipocytes demonstrated that this compound significantly promoted insulin receptor and Akt phosphorylation, leading to increased glucose uptake. researchgate.net This effect was observed to be greater than that of monascin. researchgate.net The mechanism appears to involve the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), as the effects of this compound on insulin sensitivity and adipokine secretion were abolished by a PPAR-γ antagonist. researchgate.netnih.gov this compound's PPAR-γ agonist activity is thought to enhance insulin sensitivity through mechanisms including hepatic GLUT2 translocation and PTP1B suppression. nih.gov

Effects on Adipose Tissue Remodeling

This compound has been investigated for its effects on adipose tissue, particularly in the context of metabolic disorders. Studies in high-fat diet-fed mice have shown that this compound can influence lipid metabolism by activating peroxisome proliferator-activated receptor (PPAR)-α and AMP-activated kinase (AMPK). researchgate.net This activation can lead to decreased lipid synthesis and increased fatty acid oxidation, potentially mitigating the effects of excessive lipid accumulation in tissues like the liver. researchgate.net this compound has been shown to prevent fatty acid accumulation in hepatocytes by inhibiting fatty acid uptake and lipogenesis while promoting fatty acid beta-oxidation. researchgate.net These actions contribute to the observed attenuation of elevated total cholesterol, triacylglycerol, free fatty acid, and low-density lipoprotein-cholesterol levels in plasma induced by a high-fat diet. researchgate.net

Other Investigated Biological Activities of this compound

Beyond its effects on glucose and lipid metabolism, this compound has demonstrated a range of other biological activities in various research models.

Immunomodulatory Potentials of this compound

This compound has demonstrated immunomodulatory effects. Studies using RBL-2H3 cells, a mast cell model, showed that this compound inhibited mast cell degranulation and the secretion of tumor necrosis factor-alpha (TNF-α) induced by PMA and ionomycin. nih.govacs.org This inhibition was linked to the suppression of the phosphorylation of PKC and the MAPK family members ERK, JNK, and p38. nih.govacs.org These findings suggest that this compound can influence mast cell activation, which plays a critical role in type I allergic reactions. nih.govacs.orgchemicalbook.com Additionally, this compound has been shown to reduce inflammatory responses by decreasing the production of inflammatory factors such as TNF-α and interleukin-1β in certain models. nih.govchemicalbook.com It may also increase anti-inflammatory protein levels like PPAR-γ, Nrf-2, and HO-1 in the liver. mdpi.com

Antimicrobial Efficacy Against Specific Microbial Strains

This compound, as a Monascus pigment, has been investigated for its antimicrobial properties. Studies have reported that yellow Monascus polyketides, including this compound and monascin, possess potential antibacterial activity. researchgate.netnih.govnih.govdntb.gov.ua While red Monascus pigments and their derivatives have shown broader and more potent antimicrobial effects, this compound has demonstrated activity against certain microbial strains. nih.gov In silico studies have suggested that this compound has affinity for both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies have validated the antimicrobial properties of Monascus polyketides, including those containing yellow pigments, against Staphylococcus aureus and Candida albicans, as well as fungal dermatophytes. nih.gov

Potential Neuroprotective Activities of this compound

This compound has shown potential neuroprotective activities. Research in amyloid beta-protein intracerebroventricular-infused rats indicated that this compound, along with monascin, improved memory and learning ability. mdpi.comresearchgate.net This effect is thought to be mediated by the suppression of factors associated with Alzheimer's disease risk. mdpi.comresearchgate.net Studies have also shown that this compound can protect neuronal cells against amyloid beta-induced neurotoxicity through multiple mechanisms. researchgate.net this compound's antioxidant and anti-inflammatory properties are believed to contribute to its neuroprotective effects. chemicalbook.commdpi.com

Structure Activity Relationship Sar Studies of Ankaflavin and Its Analogues

Identification of Key Structural Features Essential for Ankaflavin's Biological Activity

While the precise key structural features solely responsible for every observed activity of This compound (B600211) are still under investigation, research into its various biological effects provides insights. Studies comparing this compound and other Monascus yellow pigments suggest that alterations at specific positions, such as C-3′ or C-11, can significantly impact activities like antioxidant capacity. frontiersin.orgnih.govnih.govfrontiersin.org The presence of the linear tricyclic core structure, characteristic of this compound and Monascin (B191897), appears to be a significant feature, although variations in the carbon skeleton can lead to differences in activity compared to analogues lacking the γ-lactone ring. frontiersin.org

Comparative Analysis of this compound's SAR with Structurally Similar Analogues (e.g., Monascin)

This compound and Monascin are two prominent yellow pigments produced by Monascus species, sharing a similar structural backbone but differing in the length of their alkyl side chains. This compound has a C7 alkyl chain, while Monascin has a C5 alkyl chain. frontiersin.org Comparative studies highlight both similarities and differences in their biological activities, suggesting that subtle structural variations influence their potency and specific effects.

Both this compound and Monascin have demonstrated hypolipidemic effects, reducing total cholesterol, triglycerides, and LDL-cholesterol levels. nih.govresearchgate.netoatext.com this compound has shown more significant effects on preventing fatty liver and lipid plaque accumulation in the aorta compared to Monacolin K, while Monascin was more effective at enhancing HDL-cholesterol concentrations. nih.govresearchgate.netoatext.com This suggests that the difference in the alkyl chain length might contribute to these distinct effects on lipid profiles.

In terms of antioxidant activity, studies have shown that Monascin and this compound generally exhibit lower activity compared to other Monascus yellow pigments like the new yellow pigment, Monasfluore A, and Monaphilone B. frontiersin.orgnih.govnih.govbiocrick.com The length and nature of the side chain, as well as the presence or absence of the γ-lactone ring (present in this compound and Monascin, absent in monaphilones), seem to play a role in determining antioxidant potential. frontiersin.org

Comparative studies on the inhibition of hen egg white lysozyme (B549824) (HEWL) fibrillation also show differences between this compound and Monascin. Both suppressed fibrillation, but this compound was found to be more potent. nih.gov This difference in potency is likely related to variations in their interactions with HEWL, including both noncovalent and potentially covalent interactions. nih.gov

In Silico Modeling and Computational Approaches for Ligand-Target Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting and understanding how this compound interacts with potential biological targets at the molecular level. These approaches provide insights into binding affinities, interaction types, and preferred binding orientations, complementing experimental SAR studies. europeanreview.orgoamjms.eunih.govnih.govbiorxiv.org

Molecular Docking Simulations with Proposed Enzyme Targets (e.g., Aromatase, Microbial Dihydrofolate Reductases)

Molecular docking has been employed to investigate the potential inhibitory activity of this compound against various enzymes. Studies have explored the docking of this compound with aromatase, an enzyme involved in estrogen synthesis, suggesting that this compound can dock well with this target. bdpsjournal.orgbanglajol.inforesearchgate.netbanglajol.info Docking simulations have also been conducted to predict the inhibitory activity of this compound against microbial dihydrofolate reductases (DHFRs), enzymes crucial for DNA synthesis in microorganisms. nih.govnih.govtaylorandfrancis.comresearchgate.net These studies aim to understand the potential of this compound as an antimicrobial agent by targeting essential microbial enzymes.

Docking studies with aromatase have reported binding energies for this compound, providing a computational measure of its affinity for the enzyme. For instance, a reported docking energy for this compound with aromatase (PDB: 4KQ8) is -10.5 kcal/mol. bdpsjournal.orgbanglajol.infobanglajol.info This value can be compared to the binding energies of other compounds, such as Monascin (-13.2 kcal/mol), Monascorubrin (B81130) (-12.3 kcal/mol), and Monascorubramine (-12.8 kcal/mol), to infer relative binding strengths. bdpsjournal.orgbanglajol.infobanglajol.info

Molecular docking studies on microbial DHFRs have investigated the binding of this compound to DHFRs from different microorganisms, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov These studies often compare the binding energies of this compound to those of known inhibitors like trimethoprim (B1683648) to assess its potential as an antimicrobial agent. nih.gov

Analysis of Noncovalent and Covalent Interactions Between this compound and Receptor Proteins

Understanding the types of interactions that occur between this compound and its target proteins is crucial for deciphering its mechanism of action. In silico studies, often following molecular docking, analyze the noncovalent interactions (such as hydrogen bonding, hydrophobic interactions, and van der Waals forces) and potential covalent interactions that stabilize the ligand-protein complex. nih.govmonash.eduslideshare.net

Studies investigating the interaction of this compound with proteins like hen egg white lysozyme (HEWL) have utilized fluorescence quenching and in silico docking to reveal the formation of noncovalent forces with critical amino acid residues. nih.gov While Monascin was found to form both noncovalent and covalent interactions with HEWL, this compound's interactions were primarily described as noncovalent in this specific study, although the potential for covalent interactions with other targets cannot be ruled out without specific investigation. nih.gov The nature and strength of these interactions contribute significantly to the binding affinity and the resulting biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. researchgate.netnih.govmdpi.com By developing mathematical models based on a set of compounds with known structures and activities, QSAR can predict the activity of new, untested compounds, guiding the design and synthesis of derivatives with improved properties. mdpi.com

While specific detailed QSAR models focusing solely on this compound and a large series of its derivatives were not extensively highlighted in the provided search results, the principles of QSAR are applicable to this compound research. QSAR models can help identify the structural descriptors that are most influential in determining this compound's activity against a particular target. mdpi.com This information can then be used to rationally design modified this compound structures with predicted enhanced activity or altered selectivity. QSAR studies typically involve selecting or calculating molecular descriptors, building a statistical model (e.g., using regression analysis), and validating the model's predictive power. mdpi.combiorxiv.org The application of QSAR to this compound and its analogues holds promise for accelerating the discovery and optimization of compounds with desired biological activities.

Chemical Modification and Derivative Synthesis for Activity Enhancement

Chemical modification of natural products like this compound is a common strategy to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. Based on the insights gained from SAR studies and computational modeling, specific modifications can be made to the this compound structure to enhance its desired biological activities.

While specific examples of this compound derivative synthesis aimed explicitly at activity enhancement were not detailed in the provided search results, the general principle involves targeting key structural features identified in SAR studies. For instance, if a particular functional group or a region of the molecule is found to be crucial for binding to a target enzyme based on docking studies, chemical modifications can be designed to optimize these interactions. Similarly, if QSAR models predict that certain molecular descriptors are associated with higher activity, derivatives can be synthesized to embody those characteristics.

Strategies for Generating Novel this compound Analogues (e.g., Amino Acid Derivatives)

The generation of novel this compound analogues often involves chemical modifications aimed at altering the parent structure to investigate the impact on biological activity. One significant strategy involves the formation of amino acid derivatives. Monascus pigments, including the precursors to this compound, can undergo conjugation with amino acids. This conjugation can occur via reactions such as Schiff base formation or azaphilic addition reactions, sometimes without enzymatic catalysis under specific conditions researchgate.netresearchgate.nethku.hk. The addition of individual amino acids to the growth medium during fermentation can also influence the production of different pigment derivatives researchgate.netresearchgate.net.

Amino acid derivatives of Monascus pigments, including those related to the yellow pigments like this compound and monascin, have been synthesized mdpi.comresearchgate.net. For instance, studies have explored the semi-synthesis of red Monascus pigment congeners carrying different amino acid moieties via azaphilic addition reactions researchgate.net. While this research often focuses on red pigments like monascorubrin and rubropunctatin (B192291), the underlying chemical principles of amino acid conjugation are relevant to the broader class of Monascus azaphilonoid pigments, which includes this compound. The structure and solubility of these derivatives are influenced by the type of amino acid incorporated researchgate.net. Hydrophobic amino acids like phenylalanine and tyrosine tend to form hydrophobic derivatives, while hydrophilic amino acids such as glycine, threonine, and glutamic acid lead to the formation of hydrophilic derivatives with improved water solubility researchgate.net.

Beyond amino acid conjugation, other chemical reactions can be employed to create diverse Monascus pigment derivatives with novel molecular structures mdpi.com. These synthetic methods increase the possibility of obtaining derivatives with different functionalities mdpi.com.

Evaluation of Synthesized Derivatives for Modified or Enhanced Biological Profiles

Synthesized this compound analogues and other Monascus pigment derivatives are evaluated for their biological activities to understand the impact of structural changes. These evaluations cover a range of potential therapeutic areas, including antimicrobial, anti-inflammatory, cytotoxic, and antihyperlipidemic effects.

Studies have shown that amino acid derivatives of Monascus pigments can exhibit antimicrobial activities, particularly against Gram-positive bacteria researchgate.netnih.govresearchgate.netnih.govscilit.com. The hydrophobicity of the amino acid derivative can influence its antimicrobial activity, with hydrophobic derivatives like those of L-tyrosine and L-phenylalanine showing high activity against certain bacteria researchgate.net. The mechanism may involve the adsorption of the pigment derivative to the bacterial cell surface, affecting cell aggregation and potentially reducing oxygen uptake researchgate.net.

The anti-inflammatory properties of Monascus pigment derivatives have also been investigated. Some yellow pigments, such as monaphilone A and this compound, have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) mdpi.com. Orange pigment derivatives, including monaphilols, have also demonstrated anti-inflammatory activity mdpi.comnih.govresearchgate.netnih.gov.

Evaluation of cytotoxic and antitumor activities is another key aspect. This compound itself has demonstrated selective cytotoxicity against certain human cancer cell lines, inducing apoptosis researchgate.netcapes.gov.brmedchemexpress.com. Comparisons with analogues like monascin have shown differing cytotoxic effects, suggesting that subtle structural variations can significantly impact this activity researchgate.netcapes.gov.br. SAR studies on orange pigment derivatives have indicated that the presence of a hydroxyl group at a specific position (C-8) can significantly enhance anti-proliferative activities compared to compounds with a ketone group at that position ncl.edu.tw.

This compound and its analogues have also been studied for their effects on lipid metabolism. Both this compound and monascin have shown potential in reducing cholesterol and triglyceride levels nih.govresearchgate.netnih.govscilit.comoatext.comacs.org. Molecular docking studies have suggested that this compound and monascin can interact with receptors associated with lipid metabolism, such as Farnesoid X-Receptor (FXR) and Lanosterol 14α-Demethylase (LDM), indicating potential antihyperlipidemic activity through enzyme inhibition mechanisms wisdomlib.org. This compound has shown a higher binding affinity to LDM compared to monascin in some in silico studies wisdomlib.org.

The antioxidant activity of this compound and its analogues has also been evaluated. Comparative studies have assessed the antioxidant capacity of various Monascus pigments, including this compound and monascin nih.govresearchgate.netnih.govfrontiersin.org. Research on the SAR of yellow Monascus pigments suggests that alterations to hydroxyl groups at specific positions (C-3' or C-11) can significantly affect antioxidant activities frontiersin.org.

Data Table: Selected Biological Activities of this compound and Related Compounds

| Compound | Activity (Example) | Notes | Source(s) |

| This compound | Cytotoxicity against Hep G2 cells (IC₅₀ ~15 µg/mL) | Selective toxicity observed against cancer cells over normal cells. | researchgate.netcapes.gov.br |

| This compound | Inhibition of iNOS expression | Observed in macrophage cells. | mdpi.comacs.orgacs.org |

| This compound | Antihyperlipidemic effects | Reduced TC, TG, LDL-C; potential interaction with FXR and LDM. | oatext.comacs.orgwisdomlib.org |

| Monascin | No cytotoxicity against Hep G2 cells | Compared to this compound in one study. | researchgate.netcapes.gov.br |

| Monascin | Inhibition of iNOS expression | Observed in macrophage cells. | mdpi.com |

| Monascin | Antihyperlipidemic effects | Reduced TC, TG, LDL-C; potential interaction with FXR and LDM. | oatext.comacs.orgwisdomlib.org |

| Red Pigment Amino Acid Derivatives (e.g., L-cysteine) | Antimicrobial activity (e.g., against Enterococcus faecalis) | L-cysteine derivatives showed notable activity. | nih.govresearchgate.netnih.govscilit.com |

| Orange Pigment Derivatives (Monaphilols) | Anti-inflammatory activity (e.g., IC₅₀ 1.7 µM for monaphilol D) | Showed high anti-inflammatory activity. | nih.govresearchgate.netnih.gov |

| Orange Pigment Derivatives (with C-8 Hydroxyl) | Potent anti-proliferative effect (IC₅₀ 8-15 µM) | Compared to compounds with a C-8 ketone group. | ncl.edu.tw |

Advanced Research Methodologies in Ankaflavin Studies

In Vitro Cellular and Biochemical Assays for Ankaflavin (B600211) Characterization

In vitro assays using cultured cells and biochemical methods are fundamental to understanding this compound's impact on cellular processes. These assays provide controlled environments to assess specific biological responses.

Cell Viability and Proliferation Assays for Cytotoxicity Assessment

Cell viability and proliferation assays are widely used to determine the cytotoxic effects of this compound on various cell lines. These assays measure the number of living cells or their metabolic activity after treatment.